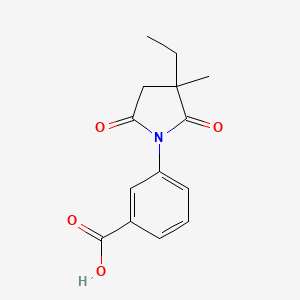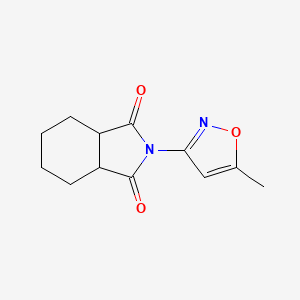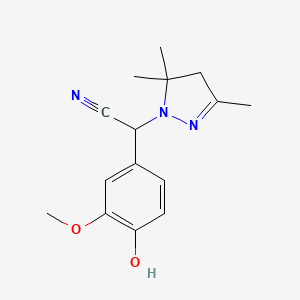
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Descripción general
Descripción
4-(1-Methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of triazoles and pyrimidines. These classes of compounds have been widely studied for their potential applications in various fields including pharmaceuticals, material science, and chemistry due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of triazole and pyrimidine derivatives often involves multi-step chemical processes. For instance, a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, was synthesized using a process involving elemental analysis, NMR, and X-ray diffraction (Murugavel et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by techniques like single crystal X-ray diffraction. For example, the crystal structure of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, was analyzed using X-ray diffraction and density functional theory (DFT) (Murugavel et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : The compound is involved in the synthesis of pyrimidine derivatives, which have applications in pharmaceuticals and material fields. These derivatives display a broad spectrum of biological properties, including antibacterial and anti-allergic activities (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
- Role in Heterocyclic Chemistry : It's used in the creation of heterocyclic compounds, such as tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are significant in developing new materials and drugs (Khashi, Davoodnia, & Rao Lingam, 2015).
Biological and Pharmacological Activities
- Anticancer and Antimicrobial Activities : Derivatives of this compound exhibit potent anticancer and antimicrobial effects, making them candidates for pharmaceutical research (Riyadh, 2011).
- Central Nervous System Depressants : It has been used in synthesizing compounds with central nervous system depressant activities, potentially contributing to new treatments for neurological disorders (Okafor, Steenberg, & Buckley, 1982).
Chemical Structure Analysis
- Crystal Structure and DFT Studies : The compound has been subjected to crystal structure and Density Functional Theory (DFT) studies to understand its molecular conformation and electronic structure properties, useful in the design of new molecules with desired activities (Murugavel et al., 2014).
Novel Compound Synthesis
- Building Blocks for Novel Syntheses : It serves as a building block for creating novel compounds with potential insecticidal and antibacterial properties, expanding the range of applications in agriculture and medicine (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-22-14(19-11-20-22)13-6-10-18-15(21-13)17-7-2-3-12-4-8-16-9-5-12/h4-6,8-11H,2-3,7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIIRFIXDWEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)


![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)



![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)